1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a methyl group at position 1 and a phenyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. The reaction typically involves heating the starting materials with sodium methoxide in butanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of suitable catalysts, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrido[2,3-d]pyrimidine core
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Benzylamine can be used for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid can yield sulfoxides or sulfones, while reduction with hydrogenation can produce reduced derivatives of the pyrido[2,3-d]pyrimidine core .
Scientific Research Applications
1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties
Medicine: It has potential therapeutic applications as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell proliferation, survival, and inflammation
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives have a different substitution pattern but also show significant biological activity
Uniqueness
1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications. Its ability to inhibit multiple enzymes involved in critical cellular processes makes it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
1-methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-17-12-11(13(18)16-14(17)19)10(7-8-15-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAGIIFOCRJXHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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